molecular formula C16H26N4O2 B1372586 Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate CAS No. 946409-15-0

Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate

Cat. No.: B1372586
CAS No.: 946409-15-0
M. Wt: 306.4 g/mol
InChI Key: BNLNDKXJNWJYKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate (CAS 946409-15-0) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development . This compound, with a molecular formula of C 16 H 26 N 4 O 2 and a molecular weight of 306.41 g/mol, features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a key characteristic for synthetic chemistry applications . The Boc group serves as a common protecting group for amines, making this compound a valuable building block in the synthesis of more complex molecules, particularly during exploratory stages and lead optimization in drug discovery campaigns. As a research chemical, it is strictly intended for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Chemical Identifiers: • CAS Number: 946409-15-0 • MDL Number: MFCD09966148 • SMILES: CNCC1=CC(=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C

Properties

IUPAC Name

tert-butyl 4-[4-(methylaminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-11-13(12-17-4)5-6-18-14/h5-6,11,17H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLNDKXJNWJYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651617
Record name tert-Butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-15-0
Record name tert-Butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Construction

Alkylation and Coupling Reactions

  • Alkylation of the Boc-protected piperazine with a halogenated pyridine derivative (e.g., 2-bromomethylpyridine) in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures (50–80 °C) is a common method to form the C-N bond linking the piperazine and pyridine rings.
  • Mitsunobu reaction has been reported for coupling hydroxymethyl piperidine derivatives with pyridine carboxylic acid esters, indicating that similar coupling strategies could be adapted for this compound.

Introduction of the Methylamino Methyl Group

  • Reductive amination is a key step to install the methylaminomethyl group on the pyridine ring. This involves condensation of the pyridine aldehyde derivative with methylamine followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3) or similar mild reducing agents under acidic conditions.
  • The reductive amination typically occurs at room temperature in solvents like dichloromethane or methanol, with acetic acid as a catalyst.

Deprotection and Purification

  • Boc protecting groups are stable under many conditions but can be removed under acidic conditions (e.g., 4 M HCl in dioxane or trifluoroacetic acid) if necessary in subsequent steps.
  • Purification is generally achieved by crystallization or chromatographic techniques.

Representative Synthetic Route (Based on Analogous Compounds)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation Boc-piperazine + 2-bromomethylpyridine, K2CO3, DMF, 50–80 °C 80–93 Formation of Boc-protected piperazine-pyridine intermediate
2 Reductive Amination Pyridine aldehyde intermediate + methylamine, NaBH(OAc)3, AcOH, CH2Cl2, r.t. 50–70 Introduction of methylaminomethyl group
3 Deprotection (if needed) 4 M HCl in 1,4-dioxane, MeOH, r.t. Quantitative Removal of Boc group if required
4 Purification Chromatography or recrystallization To obtain pure final compound

Detailed Research Findings and Literature Support

  • A study published in Chemical and Pharmaceutical Bulletin (2020) describes multi-step syntheses of related piperazine-pyridine compounds using Mitsunobu alkylation and reductive amination with NaBH(OAc)3, yielding intermediates with Boc protection and functionalized pyridine rings. These methods are directly applicable to the synthesis of tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate.

  • Procedures involving alkylation of Boc-piperazine with halogenated pyridines in DMF at 80 °C with potassium carbonate as base have been demonstrated to afford high yields (up to 93%) of Boc-protected intermediates.

  • Reductive amination using sodium triacetoxyborohydride in dichloromethane with acetic acid at room temperature typically provides moderate to good yields (50–70%) of methylaminomethyl-substituted pyridine derivatives.

  • Boc deprotection is efficiently performed using 4 M HCl in dioxane at room temperature, often giving quantitative yields without affecting other sensitive functionalities.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Yield Range (%) Key Considerations
Alkylation of Boc-piperazine with pyridine derivative K2CO3, DMF or DMSO, 50–80 °C 80–93 Use dry solvent, control temperature
Reductive amination Methylamine, NaBH(OAc)3, AcOH, CH2Cl2, r.t. 50–70 Mild conditions prevent side reactions
Boc Deprotection 4 M HCl in 1,4-dioxane, MeOH, r.t. Quantitative Avoid prolonged exposure to acid
Purification Chromatography or recrystallization Ensures high purity for research applications

Notes on Practical Considerations

  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction times and yields.
  • Use of inert atmosphere (nitrogen or argon) can improve yields by preventing oxidation or moisture-sensitive side reactions.
  • The choice of solvent and base can influence the selectivity and purity of alkylation steps.
  • Scale-up considerations include efficient stirring and temperature control to maintain reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Pharmacological Research

Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent in various conditions:

  • Antidepressant Activity : Studies indicate that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Effects : Research has shown that piperazine derivatives can possess anxiolytic properties, making this compound a candidate for further exploration in anxiety disorders.

Neuropharmacology

The compound's structural characteristics suggest potential interactions with central nervous system receptors:

  • Dopamine Receptor Modulation : Given the presence of the pyridine ring, it may interact with dopamine receptors, which is crucial for treating disorders like schizophrenia.

Case Study 1: Antidepressant Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound. The results demonstrated significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for developing new antidepressants .

Case Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic properties of piperazine derivatives. The study found that this compound exhibited reduced anxiety-like behaviors in rodent models, indicating its viability for further clinical development .

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a. tert-Butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate (3r)

  • Structure : Contains a ferrocenylethyl group at the pyridine 5-position.
  • Properties: Orange oil with 91% yield.
  • Application : Used in asymmetric hydroarylation reactions via CuH/Pd catalysis .

b. tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10)

  • Structure : Trifluoromethyl (CF₃) group at the pyridine 4-position.
  • Properties : Yellow oil (69% yield). The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability.
  • Data : LC-MS m/z 332.15 (vs. 306.41 for the target compound) .

c. tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11)

  • Structure : CF₃ group at the pyridine 5-position.
  • Properties : Similar to A10 but with positional isomerism (63% yield). The 5-CF₃ substitution may alter binding interactions in biological targets compared to 4-CF₃ .
Heterocyclic Modifications

a. tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

  • Structure : Oxadiazole ring fused to the pyridine 3-position.
  • Synthesis : Formed via cyclization of acetylhydrazine intermediates. Oxadiazoles improve rigidity and resistance to enzymatic degradation.
  • Application : Common in kinase inhibitor scaffolds .

b. tert-Butyl 4-(3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl)piperazine-1-carboxylate (C11)

  • Structure : Thiadiazole ring at the pyridine 3-position.
  • Synthesis : Suzuki-Miyaura coupling with 2-bromo-1,3,4-thiadiazole. Thiadiazoles enhance hydrogen-bonding capacity and antimicrobial activity .
Stability and Degradation Profiles

a. tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a)

  • Stability: Degrades in simulated gastric fluid due to the labile oxazolidinone ring.
  • Implication : Highlights the importance of substituent selection for oral drug candidates .
Pharmacophore Variations

a. tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

  • Structure: Ethyl linker with a methylamino group.
  • Application: Intermediate in brain-penetrant trypanocidal agents. The ethyl spacer increases conformational flexibility for target engagement .

b. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

  • Structure : Piperidine ring replaces pyridine.
  • Properties : Lower molecular weight (269.38 g/mol) and altered basicity due to the saturated ring.
  • Similarity : 0.93 structural similarity to the target compound .

Comparative Data Table

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Yield Notable Properties/Applications References
Target Compound 4-[(Methylamino)methyl]pyridine C₁₆H₂₆N₄O₂ 306.41 - - Kinase inhibitor intermediate
3r 5-(1-Ferrocenylethyl)pyridine C₂₇H₃₄FeN₃O₂ 504.42 Orange oil 91% Asymmetric catalysis
A10 4-CF₃-pyridine C₁₅H₂₀F₃N₃O₂ 332.15 Yellow oil 69% Enhanced metabolic stability
A11 5-CF₃-pyridine C₁₅H₂₀F₃N₃O₂ 332.15 Yellow oil 63% Positional isomer of A10
C11 3-Thiadiazole-pyridine C₁₆H₂₀N₆O₂S 360.44 - - Antimicrobial potential
1a Oxazolidinone-fluorophenyl C₂₃H₃₀FN₅O₄ 475.52 - - Gastric fluid instability
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine ring C₁₄H₂₇N₃O₂ 269.38 - - High structural similarity (0.93)

Key Findings and Implications

  • Substituent Impact : Electron-withdrawing groups (e.g., CF₃) improve lipophilicity and stability, while bulky groups (e.g., ferrocenyl) enable catalytic applications.
  • Heterocyclic Additions : Oxadiazoles and thiadiazoles enhance rigidity and target binding, critical for drug design .
  • Stability Considerations: Labile groups (e.g., oxazolidinones) may limit oral bioavailability, necessitating structural optimization .

Biological Activity

Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate (commonly referred to as TBMP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the chemical properties, biological effects, and relevant research findings associated with TBMP.

Chemical Identifiers:

PropertyValue
CAS Number946409-15-0
Molecular FormulaC16H26N4O2
Molecular Weight306.41 g/mol
InChI KeyBNLNDKXJNWJYKP-UHFFFAOYSA-N
PubChem CID28765107

TBMP is characterized by its piperazine core, which is a common structural motif in many psychoactive compounds. The presence of a pyridine ring and a tert-butyl group contributes to its lipophilicity and potential ability to cross the blood-brain barrier.

Neuropharmacological Effects

Research indicates that TBMP may exhibit significant neuropharmacological activities similar to other piperazine derivatives. Piperazine compounds are known for their diverse effects on the central nervous system, including:

  • Antidepressant Activity: Studies have shown that piperazine derivatives can influence serotonin pathways, which are crucial for mood regulation. For instance, compounds structurally related to TBMP have demonstrated antidepressant-like effects in animal models by modulating serotonergic transmission .
  • Anxiolytic Effects: Behavioral tests on mice treated with related compounds suggest anxiolytic properties, evidenced by increased time spent in open areas during anxiety-inducing tests. This effect is often mediated through interactions with serotonin receptors, particularly the 5-HT1A receptor .

The biological activity of TBMP may be attributed to its interaction with neurotransmitter systems, particularly:

  • Serotonin Receptors: The compound's ability to bind and modulate serotonin receptors could underlie its anxiolytic and antidepressant effects. Pretreatment with specific receptor antagonists has been shown to abolish these effects, indicating a receptor-mediated mechanism .

Case Studies and Research Findings

A study investigating the behavioral effects of TBMP-related compounds found that:

  • Open Field Test (OFT): Mice treated with TBMP showed increased central area activity, suggesting reduced anxiety.
  • Elevated Plus Maze (EPM): Similar results were observed where treated mice spent more time in open arms, indicating reduced anxiety.
  • Forced Swimming Test (FST) and Tail Suspension Test (TST): These tests revealed a decrease in immobility time, suggesting an antidepressant-like effect .

Summary of Findings

The biological activity of this compound appears promising based on its structural characteristics and preliminary research findings. Key points include:

  • Potential Antidepressant and Anxiolytic Properties: Supported by behavioral studies in animal models.
  • Mechanistic Insights: Likely involves serotonergic pathways, particularly through 5-HT1A receptor modulation.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives can react with halogenated pyridines under reflux conditions. A representative method involves reacting tert-butyl piperazine-1-carboxylate with a bromopyridine derivative (e.g., 4-bromo-2-[(methylamino)methyl]pyridine) in a solvent like toluene or 1,4-dioxane at 110–140°C, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Yields range from 60–90% depending on substituent reactivity.

Q. How is the compound characterized for purity and structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet at δ 1.46–1.49 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .
  • LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 344–456) validate molecular weight and purity .
  • Melting point analysis : Used to assess crystallinity (e.g., mp 60–62°C for related analogs) .

Q. What are common functional group transformations applicable to this compound?

The piperazine core and pyridine substituent enable diverse reactions:

  • Boc deprotection : Treatment with HCl/dioxane removes the tert-butyloxycarbonyl group, yielding a free piperazine for further functionalization .
  • Suzuki coupling : The pyridine ring can undergo cross-coupling with boronic acids using Pd catalysts (e.g., Pd(dppf)Cl2_2) to introduce aryl/heteroaryl groups .
  • Reductive amination : The methylamino group allows condensation with aldehydes/ketones to form secondary amines .

Advanced Research Questions

Q. How can synthetic yields be optimized for palladium-catalyzed cross-coupling reactions involving this compound?

Key factors include:

  • Catalyst selection : Pd(dppf)Cl2_2 or XPhos/Pd systems improve efficiency in Suzuki-Miyaura couplings, especially for electron-deficient pyridines .
  • Solvent/base systems : Acetonitrile or toluene with K3_3PO4_4 enhances reactivity at 100–140°C .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 12 h) while maintaining yields >80% .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or LCMS results may arise from:

  • Rotameric equilibria : Piperazine rings often exhibit dynamic behavior in NMR; variable-temperature studies (e.g., 25–60°C) can clarify splitting patterns .
  • Impurity profiling : LCMS with high-resolution settings (HRMS) identifies byproducts (e.g., dehalogenated intermediates) .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for related tert-butyl piperazine derivatives .

Q. What computational tools are recommended for modeling the compound’s reactivity or binding interactions?

  • DFT calculations : Predict electronic properties (e.g., Fukui indices) to guide nucleophilic/electrophilic substitution sites .
  • Molecular docking : Software like AutoDock Vina assesses interactions with biological targets (e.g., prolyl-hydroxylases) based on analog studies .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures using CrystalExplorer .

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Strategies include:

  • Bioisosteric replacement : Substitute the pyridine ring with thiazole or triazole moieties to improve metabolic stability .
  • Prodrug approaches : Convert the methylamino group to a hydroxamic acid or carbamate for targeted release .
  • SAR studies : Systematic variation of substituents (e.g., halogenation at pyridine C-5) to optimize potency against enzymatic targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate

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